molecular formula C16H16N2OS2 B10936827 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,5-dimethylthiophene-2-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B10936827
M. Wt: 316.4 g/mol
InChI Key: JPSYYIHLLWPQLC-UHFFFAOYSA-N
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Description

N~2~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is an organic compound belonging to the class of aromatic amides It is characterized by the presence of a benzothiophene ring fused with a thiophene ring, along with cyano and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide, in the presence of a suitable solvent.

    Formation of the Thiophene Ring: The thiophene ring can be formed through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-methylthiophene, under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a suitable amine, such as dimethylamine, in the presence of a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of N2-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or carboxamide groups can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Sodium cyanide (NaCN), dimethylamine (CH~3~)~2~NH

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N~2~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s aromatic structure makes it a candidate for use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential effects on biological systems.

    Industrial Applications: The compound’s unique properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2OS2

Molecular Weight

316.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C16H16N2OS2/c1-9-7-14(20-10(9)2)15(19)18-16-12(8-17)11-5-3-4-6-13(11)21-16/h7H,3-6H2,1-2H3,(H,18,19)

InChI Key

JPSYYIHLLWPQLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C

Origin of Product

United States

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